molecular formula C10H15ClFNO B6245006 2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol hydrochloride CAS No. 2408957-53-7

2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol hydrochloride

Cat. No.: B6245006
CAS No.: 2408957-53-7
M. Wt: 219.7
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and nitroethane.

    Formation of Nitroalkene: The first step involves the condensation of 3-fluoro-4-methylbenzaldehyde with nitroethane in the presence of a base such as sodium ethoxide to form the corresponding nitroalkene.

    Reduction: The nitroalkene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Hydrolysis: The amine is subsequently hydrolyzed to form the desired amino alcohol.

    Hydrochloride Formation: Finally, the amino alcohol is treated with hydrochloric acid to form the hydrochloride salt of 2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Condensation: The amino group can participate in condensation reactions to form imines or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Condensation: Condensation reactions may involve reagents like acetic anhydride or formaldehyde.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride
  • 2-amino-1-(4-fluorophenyl)propan-1-ol hydrochloride

Uniqueness

2-amino-1-(3-fluoro-4-methylphenyl)propan-1-ol hydrochloride is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group can affect the compound’s electronic properties and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

2408957-53-7

Molecular Formula

C10H15ClFNO

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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